Cas no 936498-11-2 (4-(Pent-1-en-1-yl)benzoic acid)
4-(Pent-1-en-1-yl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(Pent-1-en-1-yl)benzoic acid
- 4-[(E)-pent-1-enyl]benzoic Acid
- 4-((E)-pent-1-enyl)benzoic acid
- 4-PENT-1-ENYL-BENZOICACID
- 4-(1-pentenyl)benzoic acid
- 4-(1E)-1-penten-1-yl-Benzoic acid
- (E)-4-(PENT-1-EN-1-YL)BENZOIC ACID
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- MDL: MFCD09261414
- Inchi: 1S/C12H14O2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h4-9H,2-3H2,1H3,(H,13,14)/b5-4+
- InChI Key: WPYZZVKPJHDAOE-SNAWJCMRSA-N
- SMILES: OC(C1C=CC(=CC=1)/C=C/CCC)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 200
- XLogP3: 3.9
- Topological Polar Surface Area: 37.3
Experimental Properties
- Color/Form: White to Yellow Solid
4-(Pent-1-en-1-yl)benzoic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Storage Condition:Room temperature
4-(Pent-1-en-1-yl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019100346-5g |
4-Pent-1-enyl-benzoic acid |
936498-11-2 | 97% | 5g |
$362.56 | 2023-08-31 | |
| Alichem | A019100346-10g |
4-Pent-1-enyl-benzoic acid |
936498-11-2 | 97% | 10g |
$522.72 | 2023-08-31 | |
| eNovation Chemicals LLC | Y1249212-1g |
Benzoic acid, 4-(1-penten-1-yl)- |
936498-11-2 | 97% | 1g |
$285 | 2024-06-05 | |
| AstaTech | 65026-1/G |
4-PENT-1-ENYL-BENZOIC ACID |
936498-11-2 | 97% | 1g |
$125 | 2023-09-16 | |
| AstaTech | 65026-5/G |
4-PENT-1-ENYL-BENZOIC ACID |
936498-11-2 | 97% | 5g |
$377 | 2023-09-16 | |
| AstaTech | 65026-10/G |
4-PENT-1-ENYL-BENZOIC ACID |
936498-11-2 | 97% | 10g |
$565 | 2023-09-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1242867-1g |
4-(Pent-1-en-1-yl)benzoicacid |
936498-11-2 | 97% | 1g |
¥1170.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1242867-5g |
4-(Pent-1-en-1-yl)benzoicacid |
936498-11-2 | 97% | 5g |
¥3256.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1242867-10g |
4-(Pent-1-en-1-yl)benzoicacid |
936498-11-2 | 97% | 10g |
¥6102.00 | 2024-04-24 | |
| abcr | AB285522-1g |
4-Pent-1-enyl-benzoic acid, 97%; . |
936498-11-2 | 97% | 1g |
€503.20 | 2025-04-15 |
4-(Pent-1-en-1-yl)benzoic acid Suppliers
4-(Pent-1-en-1-yl)benzoic acid Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 4-(Pent-1-en-1-yl)benzoic acid
Recent Advances in the Study of 4-(Pent-1-en-1-yl)benzoic acid (CAS: 936498-11-2) in Chemical Biology and Pharmaceutical Research
The compound 4-(Pent-1-en-1-yl)benzoic acid (CAS: 936498-11-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This unsaturated benzoic acid derivative is being explored for its potential applications in drug discovery, particularly due to its unique structural features that allow for versatile chemical modifications. Recent studies have focused on its role as a building block for the synthesis of more complex molecules with potential therapeutic benefits.
One of the key areas of interest is the compound's utility in the development of anti-inflammatory agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-(Pent-1-en-1-yl)benzoic acid exhibit promising COX-2 inhibitory activity, with select analogs showing comparable efficacy to established NSAIDs but with reduced gastrointestinal side effects. The researchers utilized molecular docking studies to elucidate the binding interactions between these derivatives and the COX-2 enzyme active site.
In addition to its pharmacological potential, 4-(Pent-1-en-1-yl)benzoic acid has shown interesting properties in materials science applications. A recent publication in ACS Applied Materials & Interfaces reported its use as a linker molecule in the construction of metal-organic frameworks (MOFs) with potential drug delivery capabilities. The pentenyl side chain was found to provide optimal flexibility for drug loading while maintaining structural integrity of the MOF.
The synthetic accessibility of 4-(Pent-1-en-1-yl)benzoic acid has also been improved through recent methodological advances. A 2024 paper in Organic Letters described a novel palladium-catalyzed coupling approach that significantly increases the yield and purity of the compound while reducing reaction times. This development is particularly important for scaling up production for preclinical studies.
From a safety and pharmacokinetics perspective, preliminary ADMET studies conducted in 2023 indicate that 4-(Pent-1-en-1-yl)benzoic acid exhibits favorable metabolic stability and low toxicity profiles in rodent models. These findings support its further development as a pharmaceutical intermediate or potential active pharmaceutical ingredient (API).
Looking forward, several research groups have announced plans to explore the compound's potential in targeted drug delivery systems, leveraging its carboxylic acid functionality for conjugation with various targeting moieties. The unique combination of its hydrophobic pentenyl chain and polar carboxyl group makes it particularly interesting for designing amphiphilic drug carriers.
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